molecular formula C27H20BrNO3 B4334909 2-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

2-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

Cat. No.: B4334909
M. Wt: 486.4 g/mol
InChI Key: HMYRFBKQTVOQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a diphenyl-substituted benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the following steps:

    Formation of the Benzodioxole Moiety: The initial step involves the bromination of 1,3-benzodioxole to introduce the bromine atom at the 4-position.

    Formation of the Benzoxazine Ring: The brominated benzodioxole is then reacted with diphenylamine and formaldehyde under acidic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

2-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its combination of a brominated benzodioxole moiety and a diphenyl-substituted benzoxazine ring. This structure imparts specific chemical and physical properties that make it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-bromo-1,3-benzodioxol-5-yl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20BrNO3/c28-24-20(15-16-23-25(24)31-17-30-23)26-29-22-14-8-7-13-21(22)27(32-26,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,26,29H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYRFBKQTVOQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C3NC4=CC=CC=C4C(O3)(C5=CC=CC=C5)C6=CC=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Reactant of Route 2
Reactant of Route 2
2-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Reactant of Route 3
2-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Reactant of Route 4
2-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Reactant of Route 5
2-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Reactant of Route 6
2-(4-BROMO-2H-1,3-BENZODIOXOL-5-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.